

# detailed protocol for methyl 5-chloro-1H-indazole-3-carboxylate synthesis

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## Compound of Interest

|                |   |
|----------------|---|
| Compound Name: | methyl 5-chloro-1H-indazole-3-carboxylate |
| Cat. No.:      | B085497                                   |

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## Synthesis Protocol for Methyl 5-chloro-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of **methyl 5-chloro-1H-indazole-3-carboxylate**, a key intermediate in the development of various pharmaceutical compounds. The procedure outlined is a straightforward esterification of 5-chloro-1H-indazole-3-carboxylic acid.

## Reaction Scheme

The synthesis proceeds via an acid-catalyzed esterification of the carboxylic acid with methanol.

Reactants:

- 5-chloro-1H-indazole-3-carboxylic acid
- Methanol (CH<sub>3</sub>OH)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)

Product:

- Methyl 5-chloro-1H-indazole-3-carboxylate

## Quantitative Data Summary

The following table summarizes the key quantitative data for this synthesis protocol.

| Parameter          | Value  | Reference           |
|--------------------|--|---------------------|
| Starting Material  | 5.10 g of 5-chloro-1H-indazole-3-carboxylic acid | <a href="#">[1]</a> |
| Reagent (Solvent)  | 75 mL of Methanol                                | <a href="#">[1]</a> |
| Reagent (Catalyst) | 10 mL of Concentrated Sulfuric Acid              | <a href="#">[1]</a> |
| Reaction Time      | 3 hours  | <a href="#">[1]</a> |
| Reaction Condition | Reflux   | <a href="#">[1]</a> |
| Product Yield      | 4.39 g   | <a href="#">[1]</a> |
| Percentage Yield   | 75%  | <a href="#">[1]</a> |
| Product Appearance | Solid  | <a href="#">[1]</a> |

## Experimental Protocol

This section details the step-by-step methodology for the synthesis of **methyl 5-chloro-1H-indazole-3-carboxylate**.

Materials:

- 5-chloro-1H-indazole-3-carboxylic acid
- Methanol
- Concentrated Sulfuric Acid

- Water
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Stirring apparatus
- Beaker
- Filtration apparatus (e.g., Büchner funnel and flask)
- Filter paper

**Procedure:**

- Reaction Setup: In a round-bottom flask, dissolve 5.10 g of 5-chloro-1H-indazole-3-carboxylic acid in 75 mL of methanol.
- Acid Addition: Carefully and slowly add 10 mL of concentrated sulfuric acid to the solution while stirring.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain the reflux for 3 hours with continuous stirring.
- Cooling: After 3 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
- Precipitation: Pour the cooled reaction mixture into 225 mL of water. A solid precipitate should form.
- Filtration: Collect the precipitated solid by filtration.
- Washing: Wash the collected solid with water to remove any remaining acid and impurities.
- Drying: Dry the purified solid to obtain **methyl 5-chloro-1H-indazole-3-carboxylate**.

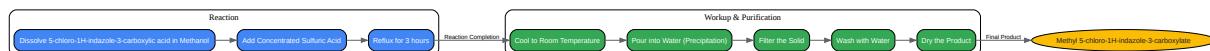
## Characterization Data:

The product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. The reported  $^1\text{H}$  NMR spectrum in  $\text{DMSO-d}_6$  shows the following peaks:

- $\delta$  3.93 (s, 3H)
- $\delta$  7.48 (dd,  $J = 1.5, 8.8$  Hz, 1H)
- $\delta$  7.72 (d,  $J = 8.8$  Hz, 1H)
- $\delta$  8.0 (d,  $J = 1.5$  Hz, 1H)[1]

## Experimental Workflow

The following diagram illustrates the workflow for the synthesis of **methyl 5-chloro-1H-indazole-3-carboxylate**.



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Caption: Workflow for the synthesis of **methyl 5-chloro-1H-indazole-3-carboxylate**.

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## References

- 1. METHYL 5-CHLORO-1H-INDAZOLE-3-CARBOXYLATE synthesis - [chemicalbook](#) [chemicalbook.com]
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